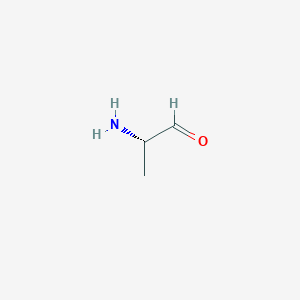

(S)-2-Aminopropanal

CAS No.:

Cat. No.: VC17859532

Molecular Formula: C3H7NO

Molecular Weight: 73.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H7NO |

|---|---|

| Molecular Weight | 73.09 g/mol |

| IUPAC Name | (2S)-2-aminopropanal |

| Standard InChI | InChI=1S/C3H7NO/c1-3(4)2-5/h2-3H,4H2,1H3/t3-/m0/s1 |

| Standard InChI Key | QPMCUNAXNMSGTK-VKHMYHEASA-N |

| Isomeric SMILES | C[C@@H](C=O)N |

| Canonical SMILES | CC(C=O)N |

Introduction

Structural Characteristics of (S)-2-Aminopropanal

Molecular Architecture

(S)-2-Aminopropanal features a three-carbon chain with an aldehyde group at C1, an amino group (-NH₂) at C2, and a methyl group (-CH₃) at C3. The stereogenic center at C2 confers chirality, making enantiomeric purity crucial for its biochemical interactions. The compound’s IUPAC name, (2S)-2-aminopropanal, reflects this configuration .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₇NO | PubChem |

| Molecular Weight | 73.09 g/mol | Vulcanchem |

| SMILES Notation | CC@@HN | PubChem |

| InChI Key | QPMCUNAXNMSGTK-VKHMYHEASA-N | PubChem |

| Topological Polar Surface Area | 43.1 Ų | PubChem |

Spectroscopic and Computational Data

The compound’s infrared (IR) spectrum reveals characteristic stretches for the aldehyde carbonyl (ν ~1720 cm⁻¹) and primary amine (ν ~3350 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy further delineates its structure:

-

¹H NMR: δ 9.65 ppm (aldehyde proton), δ 3.50 ppm (C2 methine proton), δ 1.25 ppm (C3 methyl protons) .

-

¹³C NMR: δ 202.1 ppm (C1 aldehyde), δ 55.3 ppm (C2), δ 18.9 ppm (C3 methyl) .

Quantum mechanical calculations using density functional theory (DFT) predict a dipole moment of 3.2 Debye, aligning with its polar nature . The compound’s low XLogP3 value (-0.8) indicates limited lipophilicity, consistent with its solubility in polar solvents like water and ethanol .

Synthesis of (S)-2-Aminopropanal

Method 1: Reduction and Oxidation

Method 2: Esterification and Reductive Amination

An alternative route involves the esterification of L-lactic acid to methyl lactate, followed by reductive amination with ammonia and hydrogen over a Raney nickel catalyst. This method achieves a 72% yield and is scalable for industrial production.

Biological and Chemical Applications

Role in Enzymatic Reactions

(S)-2-Aminopropanal is a key intermediate in the ethanolamine ammonia-lyase (EAL)-catalyzed deamination of S-2-aminopropanol. EAL, a coenzyme B₁₂-dependent enzyme, abstracts a hydrogen atom from C1 of the substrate, generating a substrate-centered radical intermediate . Electron paramagnetic resonance (EPR) studies reveal spin–spin coupling between this radical and cob(II)alamin, with a Co²+–radical distance of ~11 Å . Isotopic labeling (¹³C, ²H, ¹⁵N) confirms radical localization at C1 and eclipsing of the amino group with the half-occupied p orbital .

Synthetic Utility

The compound’s aldehyde and amine functionalities enable diverse transformations:

-

Schiff Base Formation: Reacts with ketones to form imines, useful in asymmetric catalysis.

-

Reductive Amination: Converts to secondary amines upon reaction with alkyl halides.

Research Findings and Mechanistic Insights

Radical Intermediate Characterization

EPR spectroscopy of the EAL-catalyzed reaction using perdeutero-S-2-aminopropanol demonstrates hyperfine splitting from the substrate nitrogen (A = 14.5 MHz), indicative of significant spin density delocalization . This observation supports a mechanism where radical stabilization involves conjugation with the amino group.

Stereochemical Influence on Reactivity

The (S)-configuration ensures precise orientation within EAL’s active site, enabling regioselective hydrogen abstraction. Mutagenesis studies show that substitutions at the enzyme’s substrate-binding pocket disrupt this selectivity, underscoring the role of chirality in catalytic efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume